molecular formula C14H15ClO3 B8594788 3-(3-Acetyl-5-chloro-2-methoxy-6-methylphenyl)cyclobutanone

3-(3-Acetyl-5-chloro-2-methoxy-6-methylphenyl)cyclobutanone

Cat. No. B8594788
M. Wt: 266.72 g/mol
InChI Key: CCJVVHQRAJURSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetyl-5-chloro-2-methoxy-6-methylphenyl)cyclobutanone is a useful research compound. Its molecular formula is C14H15ClO3 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Acetyl-5-chloro-2-methoxy-6-methylphenyl)cyclobutanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Acetyl-5-chloro-2-methoxy-6-methylphenyl)cyclobutanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

3-(3-acetyl-5-chloro-2-methoxy-6-methylphenyl)cyclobutan-1-one

InChI

InChI=1S/C14H15ClO3/c1-7-12(15)6-11(8(2)16)14(18-3)13(7)9-4-10(17)5-9/h6,9H,4-5H2,1-3H3

InChI Key

CCJVVHQRAJURSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C2CC(=O)C2)OC)C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(5-chloro-2-methoxy-4-methyl-3-vinylphenyl)ethanone (530 mg, 2.4 mmol) in ether (10 mL) was added zinc-copper couple (1.8 g, 14 mmol). The reaction mixture was heated at 40° C. and a solution of trichloroacetyl chloride (1.4 mL, 13 mmol) and phosphoryl chloride (1.2 mL, 13 mmol) in 1,2-dimethoxyethane (3 mL) was added slowly over 2 h. After addition, the reaction mixture was stirred under reflux overnight. The reaction was quenched with saturated NaHCO3 solution and diluted with ether. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The residue and zinc (0.31 g, 4.7 mmol) in acetic acid (10 mL) was stirred at room temperature for 2 h and then reflux overnight. Another portion of zinc was added and reflux for another 4 h. The mixture was diluted with water and extracted with ether. The organic phase was washed successively with a saturated NaHCO3 solution, water and brine, then dried over MgSO4 and concentrated. The crude material was purified with flash chromatography (eluting with 0 to 30% ethyl acetate in hexanes) to give the desired product (0.17 g, 27%). LCMS calculated for C14H16ClO3 (M+H)+: m/z=267.1; Found:267.0
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.31 g
Type
catalyst
Reaction Step Five
Yield
27%

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